Dahp-dme

Description

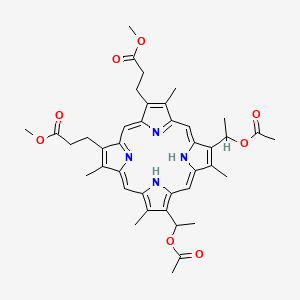

Structure

2D Structure

Properties

CAS No. |

75162-60-6 |

|---|---|

Molecular Formula |

C40H46N4O8 |

Molecular Weight |

710.8 g/mol |

IUPAC Name |

methyl 3-[8,13-bis(1-acetyloxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |

InChI |

InChI=1S/C40H46N4O8/c1-19-27(11-13-37(47)49-9)33-18-34-28(12-14-38(48)50-10)20(2)30(42-34)16-35-40(24(6)52-26(8)46)22(4)32(44-35)17-36-39(23(5)51-25(7)45)21(3)31(43-36)15-29(19)41-33/h15-18,23-24,43-44H,11-14H2,1-10H3 |

InChI Key |

CMPGXLXIGQGNTP-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OC(=O)C |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OC(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OC(=O)C |

Synonyms |

2,4-diacetylhematoporphyrin dimethyl ester DAHP-DME |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations in Dimethyl Ether Dme Chemistry

Direct Synthesis Pathways for Dimethyl Ether (DME)

The direct synthesis of DME from syngas combines methanol (B129727) synthesis and methanol dehydration within a single reactor, typically employing bifunctional catalysts mdpi.com. This integrated approach leverages the thermodynamic synergy between the two reactions, where the water produced during methanol dehydration can be consumed by the water-gas shift reaction, thereby mitigating equilibrium limitations nih.gov.

Heterogeneous Catalysis for Syngas-to-DME Conversion

Heterogeneous catalysis is central to the direct conversion of syngas to DME, relying on the careful design and engineering of catalyst systems that facilitate both methanol synthesis and its subsequent dehydration.

The development of highly active and selective catalysts is crucial for efficient syngas-to-DME conversion. Bifunctional catalysts are typically employed, integrating metallic sites for CO/CO₂ hydrogenation to methanol and acidic sites for methanol dehydration to DME mdpi.com. Common metallic components include copper, zinc, and aluminum oxides (e.g., CuO/ZnO/Al₂O₃, often abbreviated as CZA), while acidic components frequently involve γ-alumina (γ-Al₂O₃) or zeolites like H-ZSM-5 researchgate.netfledged.eumdpi.comCurrent time information in Ижемский район, RU..

Research has shown that Al₂O₃-based catalysts generally exhibit superior DME selectivity due to the absence of stronger Brønsted acid sites compared to zeolite-based solid acid catalysts. However, a trade-off exists as Al₂O₃ catalysts can suffer from lower hydrothermal stability in the presence of water, leading to deactivation fledged.eu. Hybrid catalyst systems, such as a mixture of commercial methanol synthesis catalysts and H-ZSM-5, have demonstrated promising initial CO conversion rates, achieving approximately 88% under specific conditions (280°C, 3.8 MPa, GHSV of 5000 h⁻¹) Current time information in Ижемский район, RU..

Optimal operating conditions for single-step DME synthesis using CuO–ZnO–Al₂O₃/γ-Al₂O₃ catalysts have been investigated, with studies indicating suitable temperature ranges between 220°C and 300°C and pressures from 20 bar to 80 bar mdpi.com.

The performance of bifunctional catalysts for direct DME synthesis is intrinsically linked to the synergistic interaction between their active sites. The metallic sites (e.g., Cu-ZnO) are responsible for the hydrogenation of carbon monoxide and carbon dioxide to produce methanol, while the acidic sites (e.g., γ-Al₂O₃, zeolites) catalyze the dehydration of methanol into DME fledged.eumdpi.com.

The stability of these catalysts is significantly affected by the presence of water, which is a byproduct of the dehydration reaction and can also be formed from the water-gas shift reaction Current time information in Ижемский район, RU.. For instance, γ-Al₂O₃ catalysts are favored for their high selectivity and stability under reaction conditions when loaded in fixed-bed plug flow reactors fledged.eu. Understanding the precise nature of these active sites and their interactions with the support materials is crucial for designing more robust and efficient catalyst systems that can withstand the harsh reaction environment and maintain high activity over extended periods.

Sorption-Enhanced Dimethyl Ether Synthesis (SEDMES) is a promising process configuration designed to overcome the thermodynamic and kinetic limitations associated with water production during direct DME synthesis nih.govpolimi.it. In SEDMES, the two catalysts for methanol synthesis and dehydration are mixed with a selective water adsorbent, such as LTA zeolite 3A or 4A nih.gov. The in-situ removal of water by the adsorbent shifts the chemical equilibrium towards product formation, leading to significantly enhanced reactant conversion and DME yield nih.govresearchgate.netfledged.eu.

SEDMES can be operated in cycles, often utilizing pressure swing adsorption (PSA) for regeneration, which has shown to increase DME productivity fledged.eu. For example, studies have shown maximum productivity increases from 2.2 kg/h with 50.2% DME selectivity at 20 bar to 3.6 kg/h with 88.5% DME selectivity at 50 bar fledged.eu.

Novel Reactor Technologies for DME Production

The highly exothermic nature of the syngas-to-DME reaction and the narrow temperature window for optimal catalyst performance necessitate advanced reactor designs that offer efficient heat and mass transfer engconfintl.orgresearchgate.netresearchgate.net.

Fluidized-bed reactors are considered an ideal choice for DME synthesis due to their superior heat and mass transfer efficiencies compared to conventional fixed-bed or slurry reactors engconfintl.orgresearchgate.netresearchgate.net. The dynamic mixing of particles within a fluidized bed effectively eliminates hot spots, which is critical for extending catalyst lifetime, as catalysts can rapidly deactivate at higher temperatures engconfintl.org. This efficient heat removal is particularly advantageous given the exothermic nature of the DME synthesis reactions engconfintl.orgresearchgate.netresearchgate.net.

Studies have shown that fluidized-bed reactors can significantly improve per-pass CO conversion and achieve notably higher DME selectivity compared to slurry reactors engconfintl.org. For instance, simulations indicate that at an H₂/CO ratio of 1.0, a fluidized-bed reactor can achieve a CO conversion of 62% and DME selectivity of 95%, which are substantially higher than the 9% CO conversion and 86% DME selectivity observed in fixed-bed reactors, and 17% CO conversion and 70% DME selectivity in slurry reactors researchgate.netresearchgate.net. While fluidized-bed reactors offer advantages in heat management and conversion, challenges such as catalyst deactivation and loss due to collision with reactor walls have been noted researchgate.net.

Table 1: Comparative Performance of Reactor Types in DME Synthesis (H₂/CO = 1.0)

| Reactor Type | CO Conversion (%) | DME Selectivity (%) |

| Fluidized-Bed | 62 researchgate.net | 95 researchgate.net |

| Fixed-Bed | 9 researchgate.net | 86 researchgate.net |

| Slurry | 17 researchgate.net | 70 researchgate.net |

Table 2: Physical Properties of Dimethyl Ether (DME)

| Property | Value |

| Chemical Formula | CH₃OCH₃ researchgate.netnih.gov |

| Molecular Weight | 46.07 researchgate.net |

| Appearance | Colorless gas researchgate.netresearchgate.netnih.govpolimi.it |

| Boiling Point | -12.7 °F (-24.8 °C) |

| Vapor Pressure (70°F) | 63 psig |

| Liquid Density (70°F) | 0.66 g/cc |

| Solubility in Water | 35 wt% at 70°F |

| Kauri-Butanol Value | 60 |

Multiphase Reactor Design and Optimization

The design and optimization of multiphase reactors are critical for efficient and scalable dimethyl ether (DME) synthesis, particularly in direct synthesis routes from syngas. These reactors must effectively manage heat transfer, mass transfer, and reaction kinetics across different phases (gas, liquid, and solid catalyst). Key considerations include reactor configuration, operating conditions, and catalyst distribution.

For instance, slurry bubble column reactors (SBCRs) and fixed-bed reactors are commonly employed. SBCRs offer advantages in heat removal due to the high heat capacity of the liquid phase, which is crucial for the exothermic nature of DME synthesis. They also provide good mixing and uniform temperature distribution, mitigating hot spots that can lead to catalyst deactivation. However, challenges in SBCRs include catalyst separation from the liquid phase and potential for catalyst attrition. Fixed-bed reactors, while simpler in design, face challenges with heat management, often requiring complex cooling systems or multiple adiabatic beds with inter-stage cooling to maintain isothermal conditions and prevent runaway reactions.

Optimization efforts in multiphase reactor design focus on enhancing DME selectivity and yield, reducing energy consumption, and improving catalyst longevity. This involves optimizing parameters such as gas superficial velocity, catalyst loading, reactor height-to-diameter ratio, and internal baffling. Computational Fluid Dynamics (CFD) simulations are increasingly utilized to model flow patterns, temperature profiles, and concentration gradients within these reactors, aiding in the prediction of optimal operating conditions and reactor geometries.

Mechanistic Elucidation of DME Formation Pathways

Understanding the intricate reaction pathways involved in DME formation is paramount for developing more efficient catalysts and processes. DME can be synthesized directly from syngas (a mixture of CO, CO2, and H2) or indirectly via methanol dehydration. Mechanistic studies aim to identify key intermediates, rate-determining steps, and the role of catalyst active sites.

Role of Methanol Dehydration in Direct DME Synthesis

Methanol dehydration is a pivotal step in both direct and indirect DME synthesis. In direct synthesis from syngas, it occurs concurrently with methanol synthesis over a bifunctional catalyst system, typically comprising a methanol synthesis component (e.g., Cu/ZnO/Al2O3) and an acid dehydration component (e.g., γ-Al2O3 or zeolites) fishersci.seamericanelements.comfishersci.pt. The dehydration reaction, 2CH3OH ⇌ CH3OCH3 + H2O, is exothermic and equilibrium-limited.

In-Situ Spectroscopic Analysis of Reaction Intermediates

In-situ spectroscopic techniques provide invaluable insights into the dynamic changes occurring on the catalyst surface during DME synthesis, allowing for the identification of transient reaction intermediates and active sites. Techniques such as in-situ Infrared (IR) spectroscopy, Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) are commonly employed.

For instance, in-situ IR spectroscopy can detect adsorbed species like methoxy (B1213986) groups (CH3O*), surface hydroxyl groups, and protonated methanol species, which are key intermediates in methanol dehydration. Changes in the intensity and position of characteristic IR bands can reveal the mechanism of methanol adsorption, surface diffusion, and subsequent dehydration. Similarly, operando XAS can provide information about the oxidation state and coordination environment of metal centers in methanol synthesis catalysts under reaction conditions, helping to elucidate their role in activating CO and H2. These techniques offer a direct probe into the reaction mechanism, complementing kinetic studies and theoretical calculations.

Indirect Synthesis Approaches for Dimethyl Ether (DME)

The indirect synthesis of DME typically involves a two-step process: first, the synthesis of methanol from syngas, followed by the catalytic dehydration of methanol to DME. This approach offers flexibility in optimizing each step independently and is currently the predominant industrial route for DME production.

Methanol Dehydration to DME over Solid Acid Catalysts

The second step of the indirect synthesis route, methanol dehydration to DME, is efficiently carried out over solid acid catalysts. Gamma-alumina (γ-Al2O3) is a widely used and well-established catalyst for this reaction due to its appropriate acid strength and thermal stability fishersci.seamericanelements.comfishersci.pt. The reaction proceeds via a surface reaction mechanism involving the adsorption of methanol on acid sites, followed by dehydration.

Other solid acid catalysts, such as zeolites (e.g., H-ZSM-5, H-Beta, H-Mordenite), silica-alumina, and heteropoly acids, have also been extensively investigated. Zeolites, with their tunable acidity and well-defined pore structures, offer the potential for improved selectivity and resistance to deactivation. The acidity of these catalysts, typically Brønsted and Lewis acid sites, plays a crucial role in activating methanol and facilitating the dehydration reaction. The reaction conditions, including temperature, pressure, and methanol feed concentration, are optimized to achieve high methanol conversion and DME selectivity while minimizing side reactions leading to hydrocarbons or coke formation.

Influence of Catalyst Acidity and Pore Structure

The catalytic dehydration of methanol to DME is predominantly carried out using solid-acid catalysts nih.govwikipedia.orgscbt.com. Key factors determining the catalyst's activity, selectivity, and stability include the strength, surface concentration, and type of acid sites (Brønsted and Lewis), as well as the porous structure and morphology of the catalytic materials nih.gov.

Gamma-Alumina (γ-Al₂O₃): γ-Al₂O₃ is a widely used and effective catalyst for methanol dehydration due to its high selectivity towards DME, attributed to a lower contribution of strong acid sites compared to other alumina (B75360) phases like α-Al₂O₃ wikipedia.orgnih.govwikipedia.orgfishersci.se. Research indicates that γ-Al₂O₃ can achieve nearly 100% selectivity to DME within a temperature range of 150–325 °C nih.gov. The acidity on the alumina surface is primarily of the Lewis-type nih.gov.

Zeolites: Zeolites, particularly H-ZSM-5, are also significant catalysts for the methanol-to-DME (MTD) reaction wikipedia.orgnih.gov. While effective, zeolites can exhibit strong acid sites that may lead to decreased DME selectivity and increased deactivation due to the formation of carbon deposits (coke) wikipedia.orgnih.gov. Modifying zeolites by depositing basic elements can mitigate the effect of overly strong acid sites nih.gov.

Table 1: Influence of Catalyst Properties on Methanol Dehydration to DME

| Catalyst Type | Primary Acid Sites | Key Structural Feature | Effect on DME Selectivity | Deactivation Tendency |

| γ-Al₂O₃ | Lewis | Microporous | High (up to 100%) nih.govwikipedia.org | Reduced by water adsorption nih.gov |

| Zeolites (e.g., H-ZSM-5) | Brønsted and Lewis | Microporous | Variable; can decrease with strong acid sites wikipedia.orgnih.gov | Prone to coke formation due to strong acid sites wikipedia.orgnih.gov |

| Ion Exchange Resins | Sulfonic acid | Polymeric matrix | High at low temperatures scbt.com | Limited temperature range scbt.com |

Deactivation Mechanisms of Dehydration Catalysts

Catalyst deactivation is a critical challenge in DME synthesis, primarily influenced by the reaction conditions and the presence of by-products. The main deactivation mechanisms include:

Coke Formation: This is a significant cause of deactivation, especially for zeolite-based catalysts wikipedia.orgnih.gov. Strong acid sites on the catalyst surface can promote side reactions, leading to the formation of carbonaceous deposits (coke) that block active sites and pores, reducing catalyst activity and selectivity wikipedia.orgnih.gov. Studies have shown that the addition of water can regenerate H-ZSM-5 catalysts by removing coke, thereby increasing DME yield wikipedia.org.

Hydrothermal Deactivation: The presence of water vapor, a co-product of methanol dehydration, can reduce the activity of γ-Al₂O₃ catalysts nih.govfishersci.se. Water molecules can adsorb onto active sites, blocking methanol molecules from reacting nih.gov. While γ-Al₂O₃ generally exhibits better DME selectivity, its lower hydrothermal stability in the presence of water can lead to deactivation fishersci.se.

Strategies to mitigate deactivation include optimizing catalyst composition, modifying acid site strength, and engineering pore structures to prevent coke accumulation and enhance water tolerance nih.gov.

Process Integration and Energy Efficiency Considerations

The production of DME from methanol or syngas involves significant process design and energy efficiency considerations.

Process Configurations:

Two-Step Synthesis: This involves separate reactors for methanol synthesis (typically over Cu-ZnO-Al₂O₃ catalysts) and subsequent methanol dehydration (over acid catalysts like γ-Al₂O₃ or zeolites) nih.govnih.govfishersci.nochemicalbook.com. This approach allows for optimization of each step independently.

Energy Efficiency: DME synthesis, particularly the methanol dehydration step, is an exothermic reaction fishersci.se. Efficient management of this generated heat is crucial for process stability and energy integration. Reactor designs, such as non-adiabatic or adiabatic reactors with internal or external cooling, are employed to remove the heat generated by the synthesis reaction pharmaffiliates.com. Energy optimization studies focus on maximizing DME production while minimizing energy consumption, often involving process simulations and recycling unreacted streams fishersci.se. The use of synthesis gas as a feedstock, derived from natural gas, coal, or biomass, also presents opportunities for energy-efficient production pathways acsmaterial.compharmaffiliates.comamericanelements.com.

Table 2: DME Synthesis Process Comparison

| Process Type | Description | Catalysts Involved | Advantages | Disadvantages |

| Two-Step | Methanol synthesis then dehydration in separate reactors | Methanol synthesis catalyst (e.g., Cu-ZnO-Al₂O₃) + Dehydration catalyst (e.g., γ-Al₂O₃, Zeolites) nih.govnih.gov | Independent optimization of each step chemicalbook.com | Higher capital cost, potentially lower overall yield due to intermediate separation nih.gov |

| Single-Step | Methanol synthesis and dehydration in one reactor | Bifunctional catalyst (e.g., CuO/ZnO/Al₂O₃ and γ-Al₂O₃ mixture) nih.govfishersci.no | Higher DME productivity, better heat integration, reduced separation steps nih.govpharmaffiliates.com | Catalyst compatibility and optimization challenges fishersci.no |

The continuous development of more efficient catalysts and optimized process designs remains a key area of research for sustainable DME production.

Iii. Enzymatic and Metabolic Studies of 3 Deoxy D Arabinoheptulosonate 7 Phosphate Dahp

Structure-Function Relationship of DAHP Synthase (EC 2.5.1.54)

DAHP synthase (DAHPS, EC 2.5.1.54) catalyzes the initial step of the shikimate pathway: the aldol-like condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) to yield DAHP and inorganic phosphate (B84403) ebi.ac.ukwikipedia.orgwikipedia.orgresearchgate.net. This enzyme acts as a critical gatekeeper, controlling the carbon flux into the entire shikimate pathway wikipedia.orgmdpi.comd-nb.inforesearchgate.netnih.gov.

Site-Directed Mutagenesis and Rational Enzyme Engineering

Rational enzyme engineering, often employing site-directed mutagenesis, is a powerful strategy to modify enzyme properties, including activity, stability, and substrate specificity doi.orgfrontiersin.orgsci-hub.se. For DAHPS, this approach is primarily used to generate feedback-resistant variants, thereby enhancing carbon flow into the shikimate pathway nih.govresearchgate.netresearchgate.net.

Specific mutations have been identified that render DAHPS insensitive to feedback inhibition by aromatic amino acids. For instance, in E. coli, mutations in the aroG and aroF genes have led to phenylalanine- and tyrosine-feedback-insensitive DAHPS mutants, respectively researchgate.netresearchgate.netfrontiersin.org. An example includes replacing Pro150 of E. coli AroG with Leucine to achieve feedback resistance researchgate.net. Similarly, in Corynebacterium glutamicum, site-directed mutagenesis has been used to predict and introduce resistance against tyrosine-mediated feedback inhibition in AroFcg nih.gov. These engineered enzymes exhibit comparable or even improved catalytic activity compared to their wild-type counterparts researchgate.net.

Allosteric Regulation and Feedback Inhibition Mechanisms of DAHP Synthase

DAHPS activity is tightly regulated, predominantly through allosteric feedback inhibition by the end-product aromatic amino acids: phenylalanine, tyrosine, and tryptophan ebi.ac.ukwikipedia.orgmdpi.comnih.govacs.orgd-nb.infonih.gov. This regulation ensures that the cell produces essential nutrients without wasteful overproduction uio.no. The pattern of allosteric control varies among organisms and DAHPS isoforms nih.gov.

The allosteric binding sites are distinct from the active sites, often located at a significant distance (e.g., at least 20 Å in DAHPS(Phe)) ebi.ac.uknih.gov. This spatial separation allows for conformational changes upon effector binding, leading to altered enzyme activity nih.govuio.no.

Crystallographic and Cryo-EM Studies of DAHP Synthase Conformational Dynamics

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the three-dimensional structures and conformational dynamics of DAHPS enzymes ebi.ac.ukresearchgate.net.

Crystal structures of DAHPS from various microbial sources, including Pyrococcus furiosus, Pseudomonas aeruginosa, Neisseria meningitidis, Mycobacterium tuberculosis, Corynebacterium glutamicum, and Thermotoga maritima, have been determined ebi.ac.ukresearchgate.net. These studies reveal that the DAHPS(Phe) monomer typically possesses a (β/α)8 barrel structure with additional N-terminal and C-terminal elements. The active site is located within a cleft at the carboxyl end of the barrel ebi.ac.uk.

Cryo-EM is increasingly used to study enzyme dynamics and conformational heterogeneity, even for smaller proteins nih.govfrontiersin.org. While direct cryo-EM studies specifically on DAHPS conformational dynamics are less frequently highlighted in the provided snippets, the technique has been applied to other synthases (e.g., malate (B86768) synthase G, ATP synthases) to reveal conformational changes and structural details at high resolution nih.govfrontiersin.org. The combination of crystallography and cryo-EM provides a comprehensive understanding of how DAHPS undergoes structural rearrangements in response to substrate binding, allosteric effectors, and catalytic cycles uio.noacs.orglife-science-alliance.orgresearchgate.net.

Metabolic Engineering of the Shikimate Pathway for DAHP-Related Metabolite Production

Metabolic engineering of the shikimate pathway is a key strategy for the enhanced microbial production of aromatic compounds, including aromatic amino acids and their derivatives nih.govfrontiersin.orguq.edu.aurutgers.eduresearchgate.net. The pathway's intermediates serve as precursors for a wide range of valuable chemicals, pharmaceuticals, and foodstuffs nih.govnih.govfrontiersin.org.

Overexpression and Deregulation Strategies for DAHP Synthase

A primary strategy in metabolic engineering to increase carbon flux into the shikimate pathway is the overexpression and deregulation of DAHPS mdpi.comd-nb.inforesearchgate.netd-nb.infofrontiersin.orgfrontiersin.orgd-nb.infonih.govnih.gov. Since DAHPS catalyzes the first committed step, its activity is a major bottleneck for downstream product synthesis d-nb.infonih.gov.

These strategies, often combined, lead to a substantial increase in the carbon flux towards DAHP and subsequently to shikimate pathway products.

Pathway Optimization for Aromatic Compound Biosynthesis

Beyond DAHPS, optimizing the entire shikimate pathway and its branches is crucial for maximizing the production of specific aromatic compounds. This involves a combination of genetic modifications to enhance flux, remove bottlenecks, and redirect metabolic flow nih.govnih.govmdpi.comd-nb.infofrontiersin.orguq.edu.aurutgers.eduresearchgate.netd-nb.infonih.gov.

Key strategies include:

These metabolic engineering efforts have enabled the microbial production of various aromatic compounds, including L-DOPA, shikimic acid, p-coumaric acid, resveratrol, anthranilate, p-hydroxybenzoic acid, and cis,cis-muconic acid, with significant titers and yields mdpi.comfrontiersin.orguq.edu.aurutgers.edud-nb.info.

Compound Names and PubChem CIDs

V. Advanced Spectroscopic and Analytical Techniques for Dahp Dme System Elucidation

Operando Spectroscopy for In-Situ Reaction Monitoring

Operando spectroscopy combines spectroscopic measurements with simultaneous catalytic activity monitoring, allowing for the direct correlation between catalyst structure, surface species, and reaction performance under working conditions scispace.comeccsel.eu. This approach is crucial for understanding dynamic changes in the catalytic environment.

Infrared (IR) Spectroscopy for Surface Species Identification (for DME catalysis)

Operando Infrared (IR) spectroscopy, particularly Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is widely employed to identify adsorbed species and active sites during DME-related reactions. In DME synthesis, often via methanol (B129727) dehydration, IR spectroscopy helps in identifying key intermediates such as methoxy (B1213986) species (-OCH₃) and hydroxyl groups on the catalyst surface researchgate.netrsc.orgrsc.org.

For instance, studies on methanol dehydration to DME over solid-acid catalysts like γ-Al₂O₃ and zeolites have utilized IR spectroscopy to observe the formation of hydrogen bonds between DME molecules and hydroxyl groups, as well as the dissociative adsorption of DME on metal oxides in the form of methoxy species rsc.org. In the carbonylation of DME to methyl acetate (B1210297), operando IR spectra have revealed the activation of CO on rhodium sites and the dissociative adsorption of DME on the support (e.g., TiO₂) as methoxy species, along with the presence of Rh-acetyl and acetate complexes as reaction intermediates rsc.orgrsc.org.

Table 1: Characteristic IR Bands for Key Species in DME Catalysis

| Species/Vibration Mode | Wavenumber (cm⁻¹) | Assignment/Context | Reference |

| Molecularly adsorbed DME | 2979, 2891, 1170, 1093 | νasCH₃, 2δCH₃, γCH₃, νasOC vibration modes on TiO₂ | rsc.org |

| Rh dicarbonyls (CO activation) | ~2100-2000 (typical range) | Activated CO on Rh sites | rsc.orgrsc.org |

| Rh-acetyl complex | 1727 | νCO band, reaction intermediate | rsc.orgrsc.org |

| Acetate complex | 1668 | νCO band, reaction intermediate | rsc.orgrsc.org |

| Formate (B1220265) intermediates | ~1600-1500 (typical range) | Observed during CO₂ hydrogenation to methanol/DME | mdpi.comcnr.it |

| Surface methoxides | ~2900-2800 | Formed from DME interaction with Brønsted acid sites on zeolites | researchgate.netdicp.ac.cn |

Raman Spectroscopy for Reaction Pathway Tracing

Raman spectroscopy complements IR spectroscopy by providing information on molecular vibrations, often sensitive to different functional groups and molecular symmetries. Operando Raman spectroscopy is particularly useful for tracing reaction pathways and identifying hydrocarbon pool species in reactions like methanol-to-hydrocarbons (MTH), which can involve DME as an intermediate.

For example, UV Raman spectroscopy has been used to study coke formation during methanol dehydration (to DME), detecting methylbenzenium ions as "soft-coke" species on H-ZSM-5 catalysts under operando conditions acs.orgnih.gov. Raman spectra can identify C=C stretches indicative of olefin formation and bands related to CH₂ and CH₃ deformations, as well as higher-order bands of carbon deposits during catalyst deactivation acs.orgnih.gov. The technique can also differentiate between short-chain olefins and cyclopentadienyl (B1206354) cations (UV excitation) versus later-stage aromatics (visible excitation), providing insights into the evolving hydrocarbon pool acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Structural Elucidation

NMR spectroscopy offers unparalleled atomic-level detail for elucidating reaction mechanisms, identifying intermediates, and characterizing catalyst structures and adsorbate dynamics. Both liquid-state and solid-state NMR techniques are crucial in DME system studies.

Advanced ¹H, ¹³C, and 2D NMR Techniques for Reaction Intermediates

Liquid-state NMR, including ¹H and ¹³C NMR, is vital for analyzing soluble reaction products and intermediates. For instance, in studies involving deuterated DME, ¹H and ¹³C NMR have been used to characterize its structure and isotopic distribution aanda.org.

Solid-state NMR, particularly Magic Angle Spinning (MAS) NMR, is powerful for studying surface species and intermediates on heterogeneous catalysts. In situ continuous-flow ¹³C MAS NMR spectroscopy has been successfully applied to track the dynamic evolution of acetyl intermediates during DME carbonylation over H-mordenite (H-MOR) zeolite rsc.orgrsc.orgrsc.org. This technique has provided direct experimental evidence for the formation of surface acetyl species (CH₃CO-Z) as a key intermediate, with characteristic ¹³C NMR signals at specific chemical shifts rsc.orgrsc.org.

Table 2: Representative NMR Chemical Shifts for DME-related Species on Catalysts

| Nucleus | Chemical Shift (ppm) | Assignment/Context | Catalyst | Reference |

| ¹³C | 61, 63 | Adsorbed DME (end-on and side-on conformations) | H-MOR zeolite | rsc.org |

| ¹³C | 32 | Methyl group of surface acetyl species | H-MOR zeolite | rsc.org |

| ¹³C | 193 (CO), 22 (CH₃) | CH₃-CO-(O-W) acetyl species | 12-tungstophosphoric acid | rsc.org |

| ¹³C | 180.5, 22.3 | Surface-acetate species | H-SAPO-34 (MTO reaction) | oup.com |

| ¹³C | 22.3, 178.5, 55.2 | Methyl acetate | H-SAPO-34 (MTO reaction) | oup.com |

Solid-State NMR for Catalyst Characterization and Adsorbate Dynamics

Solid-state NMR is also indispensable for characterizing the catalyst itself, including its structure, acidity, and the dynamics of adsorbed molecules. Techniques like ¹H, ²⁷Al, and ²⁹Si MAS NMR are used to probe the local structure, acidity, and dealumination phenomena in zeolite catalysts, which are commonly used in DME synthesis and conversion dicp.ac.cnoup.comacs.org. For example, ¹H and ³¹P MAS NMR experiments have been applied to elucidate changes in the local structure and acidity of heteropolyacids in bifunctional catalysts for direct DME synthesis acs.org.

The stability of framework aluminum in zeolites, which impacts their catalytic activity for DME carbonylation, has been studied using ²⁹Si, ²⁷Al, and ¹H MAS NMR, revealing the formation of extra-framework six-coordinated aluminum (Al(VI)-EF) and the influence of water on the zeolite framework dicp.ac.cn. Continuous-flow solid-state NMR allows for tracking the dynamic evolution of species within different channels of zeolites, providing insights into diffusion and reaction pathways rsc.orgrsc.org.

Mass Spectrometry (MS) for Product Profiling and Pathway Analysis

Mass Spectrometry (MS) is a powerful technique for identifying and quantifying gaseous and liquid products, providing crucial information for product profiling, kinetic studies, and reaction pathway analysis in DME systems researchgate.netcardiff.ac.uk. Online MS analysis, often coupled with operando spectroscopic techniques, allows for real-time monitoring of reactants, intermediates, and products.

In DME homologation reactions, MS is used to identify various hydrocarbon products, including olefins and alkanes, and to compare experimental spectra with reference databases researchgate.net. The fragmentation patterns in mass spectra can also provide insights into the molecular structure of products and intermediates cardiff.ac.ukresearchgate.net. For instance, the increase in signals at specific m/z values (e.g., 26, 41, 55) in MS data can indicate the sharp increase in olefin formation as methanol conversion proceeds, while a drop in the methanol signal (m/z 31) confirms its consumption nih.gov. The coupling of MS with techniques like UV/Vis diffuse reflectance spectroscopy and solid-state NMR provides a multimodal approach to understand complex reaction mechanisms, such as the role of oxymethylene species in gasoline formation from DME researchgate.net.

Table 3: Applications of Mass Spectrometry in DME System Analysis

| Application Area | MS Type/Coupling | Key Information Obtained | Reference |

| Product Profiling | GC-MS, Online MS | Identification and quantification of gaseous and liquid products (e.g., olefins, alkanes, methyl acetate) | researchgate.netcardiff.ac.ukresearchgate.net |

| Pathway Analysis | Online MS (coupled with operando spectroscopy) | Real-time monitoring of reactants, intermediates, and products; insights into reaction mechanisms and evolving species | eccsel.eunih.govresearchgate.net |

| Kinetic Studies | Online MS | Monitoring conversion rates and product selectivity over time | cardiff.ac.ukresearchgate.net |

| Isotopic Labeling | MS (e.g., with ¹³C-labeled compounds) | Tracing carbon atoms through reaction pathways to elucidate mechanisms | researchgate.net |

High-Resolution Mass Spectrometry for Metabolite Identification (for DAHP pathway)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique crucial for the precise identification and characterization of metabolites, such as 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), within complex biological matrices. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), allowing for the unambiguous determination of elemental composition and molecular formula of unknown compounds uni-regensburg.de. This precision is vital in metabolic pathway studies, including those involving the DAHP pathway, where isomers and isobaric compounds can complicate identification.

In the context of the shikimate pathway, where DAHP is the first committed intermediate, HRMS can confirm the presence and quantify DAHP and its derivatives. For instance, in studies involving engineered microbial strains for enhanced production of aromatic compounds, high-throughput RapidFire mass spectrometry has been employed to analyze total cross-coupled product formation in yeast biotransformations, which could include intermediates or products derived from the DAHP pathway researchgate.net. The molecular formula of target compounds can be proven by comparing the calculated precise mass with the experimentally obtained high-resolution mass spectra uni-regensburg.de.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Hypothetical Metabolite (e.g., DAHP-related)

| Analyte (Hypothetical) | Measured m/z (ESI+) | Calculated m/z | Δ (ppm) | Proposed Molecular Formula |

| DAHP (anion) | 255.0298 | 255.0300 | -0.78 | C₇H₁₁O₁₀P |

| Shikimate | 175.0399 | 175.0400 | -0.57 | C₇H₁₁O₅ |

| Chorismate | 199.0398 | 199.0400 | -1.00 | C₁₀H₁₀O₆ |

Note: The DAHP m/z value is illustrative as DAHP is a phosphate (B84403), typically analyzed as an anion. Actual values would depend on ionization mode and specific adducts.

Coupled Chromatography-Mass Spectrometry for Complex Mixture Analysis

Coupled chromatography-mass spectrometry (GC-MS or LC-MS) techniques are indispensable for the separation, identification, and quantification of components within complex mixtures. This approach combines the high separation power of chromatography with the analytical capabilities of mass spectrometry. For instance, LC/MS systems, particularly those equipped with accurate-mass Q-TOF (Quadrupole Time-of-Flight) mass spectrometers, are routinely used for comprehensive analysis, providing both chromatographic retention time and precise mass information uni-regensburg.de.

In systems involving DME (Dimethyl ether or Dimethoxyethane), especially as a solvent or reactant, coupled chromatography-mass spectrometry can be used to analyze reaction mixtures, identify products, by-products, and unreacted starting materials. For example, in synthetic organic chemistry, where dimethoxyethane (DME) is a common solvent, LC-MS can monitor reaction progress and product purity hud.ac.ukwhiterose.ac.uk. Similarly, in biochemical studies, LC-MS can separate and identify various metabolites in the DAHP pathway from complex cellular extracts, providing a detailed metabolic profile nih.gov.

X-ray Diffraction (XRD) and Electron Microscopy (EM) for Structural Characterization

X-ray Diffraction (XRD) and Electron Microscopy (EM) are fundamental techniques for elucidating the structural characteristics of materials, ranging from molecular arrangements in crystals to the morphology and composition of solid phases, including catalysts. These methods provide complementary information critical for understanding the physical and chemical properties of a system wa.govlbl.govpnnl.gov.

Single Crystal X-ray Diffraction for Molecular Structures

Single Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional molecular structure of crystalline compounds. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a single crystal, researchers can deduce bond lengths, bond angles, and the absolute configuration of molecules hud.ac.ukwhiterose.ac.ukresearchgate.net. This technique is invaluable for characterizing novel organic compounds, coordination complexes, and crystalline forms of metabolites or reagents.

For instance, while a specific "Dahp-dme" compound does not exist, SCXRD has been widely used to characterize the structures of various organic compounds and metal complexes where components like DAHP (if crystallized) or ligands structurally related to DAHP, or complexes involving DME as a ligand or solvent, could be studied. Research has utilized SCXRD to confirm the structures of Schiff bases and other organic compounds, providing insights into their intermolecular interactions and crystal packing researchgate.net.

Table 2: Illustrative Single Crystal X-ray Diffraction Parameters

| Parameter | Description | Typical Range/Example |

| Crystal System | Defines the symmetry of the unit cell | Monoclinic, Orthorhombic, Triclinic |

| Space Group | Describes the symmetry elements within the unit cell | P2₁/c, P-1, Pnma |

| Unit Cell Dimensions (Å) | Lengths of the unit cell axes (a, b, c) | a=X.XX, b=Y.YY, c=Z.ZZ |

| Unit Cell Angles (°) | Angles between the unit cell axes (α, β, γ) | α=90, β=90, γ=90 (for orthogonal systems) |

| Z | Number of molecules in the unit cell | 1, 2, 4, 8 |

| R₁ Factor | Goodness-of-fit indicator for the structural model | < 0.05 (good) |

| Bond Lengths (Å) | Distances between bonded atoms | C-C: 1.54, C=O: 1.21 |

| Bond Angles (°) | Angles formed by three bonded atoms | C-C-C: 109.5 |

Powder XRD for Crystalline Phases and Catalyst Structure

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify crystalline phases, determine lattice parameters, and analyze the crystallite size and orientation of polycrystalline materials. Unlike SCXRD, PXRD is performed on powdered or microcrystalline samples, making it suitable for a broader range of materials, including catalysts wa.gov.

In the context of systems where DME might be involved in catalytic processes, PXRD is crucial for characterizing the solid catalyst materials. It can confirm the crystalline phases present in a catalyst, assess changes in crystallinity or phase transformations during synthesis or reaction, and even provide information on the average particle size of the crystalline domains. For instance, if a solid acid catalyst is used for methanol dehydration to produce DME, PXRD can be used to characterize the catalyst's structure and stability dei.so. This technique is essential for understanding the structural integrity and active sites of heterogeneous catalysts.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Catalyst Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful electron microscopy techniques that provide high-resolution imaging and analytical capabilities for characterizing the morphology, microstructure, and elemental composition of materials. These techniques are particularly valuable for studying catalysts, where surface features, particle size, and dispersion significantly influence catalytic activity lbl.govpnnl.gov.

Transmission Electron Microscopy (TEM) allows for imaging at very high magnifications, down to the atomic scale, by transmitting electrons through a thin sample. TEM can reveal internal structures, lattice fringes, and the crystal defects within catalyst particles. It is also capable of providing elemental mapping through techniques like Energy-Dispersive X-ray Spectroscopy (EDX) or Electron Energy Loss Spectroscopy (EELS), which can identify the distribution of different elements within a catalyst material pnnl.gov. For catalysts used in DME production or reactions, TEM can visualize the dispersion of active metal nanoparticles on a support or the pore structure of a porous catalyst.

Table 3: Comparison of TEM and SEM for Catalyst Characterization

| Feature | Transmission Electron Microscopy (TEM) | Scanning Electron Microscopy (SEM) |

| Information Gained | Internal structure, lattice fringes, crystal defects, atomic resolution | Surface morphology, topography, particle shape and size, surface composition |

| Sample Requirement | Electron transparent (very thin) | Conductive, can be bulk or powdered |

| Resolution | Sub-nanometer to atomic | Nanometer to micrometer |

| Analytical Modes | EDX, EELS, Electron Diffraction | EDX, Backscattered Electron Imaging |

| Primary Application | Detailed structural analysis, material defects, elemental distribution | Surface characterization, overall morphology, elemental mapping |

Vii. Future Directions and Emerging Research Frontiers in Dahp Dme Chemical Science

Integration of Artificial Intelligence and Machine Learning in Catalyst and Enzyme Design

The traditional trial-and-error approach to catalyst development is time-consuming and often yields inconsistent data cas.cn. Artificial intelligence (AI) and machine learning (ML) are transforming catalyst design and synthesis for DME production by accelerating the discovery process and optimizing reaction conditions cas.cnresearchgate.netacs.orgacs.orgresearchgate.net.

ML models are powerful tools for predicting catalyst structure-property relationships, optimizing synthesis conditions, and enabling high-throughput automated calculations and experiments cas.cn. By identifying key performance descriptors, ML reduces reliance on resource-intensive theoretical calculations, such as density functional theory (DFT), thereby expediting catalyst discovery cas.cn. Advanced techniques like active learning and generative models further enhance design efficiency by prioritizing critical experiments and proposing novel catalyst candidates cas.cn.

Table 1: Impact of AI/ML in DME Catalyst Research

| Application Area | AI/ML Technique | Key Outcome | Reference |

| Direct DME Synthesis Modeling | Artificial Neural Networks (ANNs) | Faster convergence, higher accuracy than lumped models; accurate predictions beyond validity range. | researchgate.net |

| DME Production Process Optimization | Machine Learning (e.g., Bayesian Optimization, Genetic Algorithms) | Efficient optimization of design variables (temperature, pressure) for low environmental impact. | acs.org |

| Catalyst Evaluation for Hydrocarbon Selectivity from DME Conversion | AI Model | Accurate prediction of hydrocarbon selectivity (R² > 0.98). | researchgate.net |

| Catalyst Design and Synthesis | Machine Learning | Prediction of structure-property relationships, optimization of synthesis conditions, high-throughput calculations. | cas.cn |

Development of Sustainable and Circular Economy Approaches for DME Production

Dimethyl Ether is gaining significant attention as a cleaner, sustainable alternative to conventional fuels like diesel and liquefied petroleum gas (LPG), offering lower emissions of CO₂, NOx, and particulate matter researchgate.netnih.govlipidmaps.orgf3centre.seoil-gasportal.commatthey.comliu.sefrontiersin.org. The focus on sustainable DME production involves utilizing carbon-neutral feedstocks and implementing circular economy principles.

Key sustainable production routes include:

Biomass Gasification: DME can be produced from synthesis gas derived from biomass, such as wood, agricultural residues, and black liquor (a by-product of the pulping process) researchgate.netf3centre.seoil-gasportal.comliu.seiea-amf.orghep.com.cn. This involves gasification of cellulosic raw material to syngas, followed by purification and catalytic synthesis of DME researchgate.netiea-amf.org.

CO₂ Utilization: Converting captured CO₂ into DME is a promising strategy for carbon recycling and greenhouse gas mitigation nih.govmatthey.comfrontiersin.orgtno.nlqub.ac.ukscispace.comtno.nlup.ptscialert.netkit.edumdpi.com. This can be achieved through direct CO₂ hydrogenation to DME or a two-step process involving methanol (B129727) synthesis from CO₂ followed by methanol dehydration to DME nih.govfrontiersin.orgscispace.comscialert.net.

Sorption Enhanced DME Synthesis (SEDMES): This novel technology efficiently converts CO₂ and green H₂ to DME in a single reactor step with high conversion rates. SEDMES achieves high efficiency by in-situ separation of water, shifting the equilibrium to the product side, and significantly increasing the CO₂ conversion rate from approximately 10% to 85% tno.nltno.nlrsc.org. This process also enhances catalyst lifetime tno.nl.

Sustainable DME production processes aim for a lower carbon footprint. For instance, producing DME via the SEDMES process using offshore wind power for H₂ synthesis and DME production can reduce the cradle-to-grave carbon footprint by 77% compared to petrodiesel. With renewable energy for CO₂ capture and waste heat utilization, this reduction can exceed 90% frontiersin.org.

Table 2: Sustainable DME Production Approaches and Performance Metrics

| Production Route | Feedstock(s) | Key Process | CO₂ Conversion Enhancement (if applicable) | Carbon Footprint Reduction (vs. petrodiesel) | Reference |

| Biomass-to-DME | Biomass (e.g., wood, black liquor) | Gasification to syngas, then catalytic synthesis (one- or two-step) | - | Significant reduction (carbon neutral) | researchgate.netf3centre.seiea-amf.orghep.com.cn |

| CO₂ Hydrogenation | CO₂, Green H₂ | Direct or two-step catalytic conversion | ~10% to ~85% (SEDMES) tno.nl | Up to >90% (with renewable energy for H₂ and CO₂ capture) frontiersin.org | frontiersin.orgtno.nltno.nlmdpi.com |

| Methanol Dehydration | Methanol (from biomass, waste, CO₂) | Catalytic dehydration | - | Lower carbon footprint if methanol is renewable matthey.com | nih.govmatthey.comtoyo-eng.com |

Advancements in Synchrotron-Based and Ultrafast Spectroscopic Techniques

Understanding the complex reaction mechanisms and catalyst behavior during DME synthesis is crucial for developing more efficient and stable catalytic systems. Synchrotron-based and ultrafast spectroscopic techniques offer unparalleled capabilities for in situ and operando characterization of catalysts under realistic reaction conditions hitec-graduate-school.debohrium.comansto.gov.au.

These advanced techniques provide detailed insights into:

Structural and Chemical Evolution: Synchrotron powder diffraction (XRD) allows for in situ studies of structural changes in DME synthesis catalysts, revealing phenomena like copper crystallite growth and phase transformations under reaction conditions hitec-graduate-school.deansto.gov.au.

Active Sites and Reaction Mechanisms: Techniques such as X-ray Absorption Fine Structure (XAFS), X-ray Photoelectron Spectroscopy (XPS), and Fourier Transform Infrared (FTIR) spectroscopy (including in situ diffuse reflectance infrared Fourier transform spectroscopy, DRIFTS) help identify active sites, surface intermediates, and reaction pathways hitec-graduate-school.debohrium.comansto.gov.aumdpi.com. For example, in situ FT-IR has been used to characterize Cu-ZnO-ZrO₂/ferrierite hybrid catalysts for CO₂-to-DME conversion, providing insights into deactivation mechanisms related to copper particle sintering and acidity loss mdpi.com.

Deactivation Pathways: Spectroscopic methods, combined with techniques like thermogravimetric analysis (TGA) and scanning electron microscopy (SEM), can pinpoint causes of catalyst deactivation, such as coke deposition, changes in acidity, and phase transformations on the catalyst surface bohrium.comansto.gov.au.

These in situ and operando studies are vital for bridging the gap between fundamental understanding and practical catalyst design, leading to the development of more robust and efficient catalysts for DME production hitec-graduate-school.debohrium.com.

Interdisciplinary Research at the Interface of Chemical Engineering, Biochemistry, and Materials Science

The future of DME chemical science necessitates a highly interdisciplinary approach, integrating expertise from chemical engineering, biochemistry, and materials science to address complex challenges and unlock new opportunities qub.ac.ukcopernicus.orgresearchgate.netnih.govwashu.edu.

Chemical Engineering: Focuses on process design, optimization, and reactor configurations for efficient and scalable DME production. This includes developing novel reactor systems (e.g., microstructured reactors, membrane reactors, slurry reactors) oil-gasportal.comkit.edutoyo-eng.combohrium.comkit.eduresearchgate.net and optimizing process parameters like temperature and pressure to maximize DME yield and purity acs.orgscialert.netrsc.orgrsc.org. Computational fluid dynamics (CFD) is increasingly used to augment catalyst efficiency and support scale-up endeavors rsc.orgrsc.org.

Biochemistry: Contributes to the development of biocatalytic routes for DME synthesis and the efficient conversion of diverse biomass feedstocks. This involves exploring enzymatic pathways for methanol or DME production from renewable sources, though direct biocatalysis for DME is less explored than thermochemical routes researchgate.netf3centre.seliu.seiea-amf.orghep.com.cn. Research also extends to utilizing waste gases from fermenting living mass to produce DME washu.edu and employing liquefied DME as a green solvent for extracting bioactive compounds from microalgae researchgate.net.

Materials Science: Plays a pivotal role in designing and synthesizing novel catalysts and advanced materials with improved activity, selectivity, and stability for DME synthesis. This includes developing bifunctional catalysts that combine methanol synthesis and dehydration functionalities in a single material kit.edubohrium.comkit.eduresearchgate.nettandfonline.commetu.edu.trresearchgate.netresearchgate.net, exploring new support materials (e.g., zeolites, aluminophosphates) mdpi.comrsc.orgacs.orgmdpi.com, and incorporating promoters to enhance catalytic properties rsc.orgbohrium.com. The development of core@shell and double-layer catalysts for direct DME synthesis in microstructured reactors is an active area of research kit.edu.

Interdisciplinary efforts are also crucial for addressing challenges such as catalyst deactivation and developing integrated processes for CO₂ capture and conversion to DME qub.ac.ukscispace.comup.ptscialert.net. For example, research combines compaction experiments, petrophysical analyses, and advanced imaging techniques to assess properties of salt caverns for DME storage, highlighting the interdisciplinary nature of energy storage solutions copernicus.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.